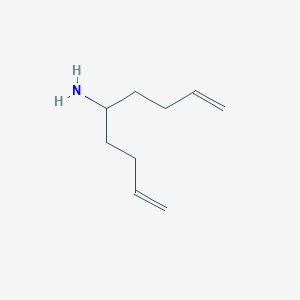

1,8-Nonadiene-5-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

nona-1,8-dien-5-amine |

InChI |

InChI=1S/C9H17N/c1-3-5-7-9(10)8-6-4-2/h3-4,9H,1-2,5-8,10H2 |

InChI Key |

MIYXXTLNKNTIMM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(CCC=C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Nonadiene 5 Ylamine and Its Analogues

Classical Approaches to Dienyl Amine Synthesis Applicable to 1,8-Nonadiene-5-ylamine Frameworks

Classical methods for amine synthesis, while well-established, often contend with issues of low atom economy and the generation of stoichiometric waste. rsc.org However, their reliability and the vast body of literature supporting them make them a foundational starting point for constructing frameworks like 1,8-nonadiene-5-ylamine.

One of the most direct and applicable classical routes is reductive amination . wikipedia.org This method involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of 1,8-nonadiene-5-ylamine, the logical precursor would be nona-1,8-dien-5-one . chemscene.comnih.gov The reaction would proceed by condensing this ketone with ammonia to form an imine intermediate, which is subsequently reduced using a suitable hydride reagent. libretexts.org Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or the milder sodium triacetoxyborohydride (B8407120) [NaHB(OAc)₃], which are selective for the iminium ion over the starting carbonyl. harvard.educhemistrysteps.comcommonorganicchemistry.com

Another classical approach involves the SN2 reaction of an alkyl halide with a nitrogen nucleophile. libretexts.org This could be adapted by starting with a precursor such as 5-bromo-1,8-nonadiene. Reaction with ammonia could yield the target primary amine, but this method is notoriously difficult to control, often resulting in overalkylation to produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. acs.org To circumvent this, the Gabriel synthesis offers a more controlled route to primary amines. libretexts.org This method uses the phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion would displace the halide from 5-bromo-1,8-nonadiene, and subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide would release the desired 1,8-nonadiene-5-ylamine. libretexts.org A related strategy is the use of azide (B81097) ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide with a reagent like lithium aluminum hydride (LiAlH₄). libretexts.org

While effective, these classical methods have inherent drawbacks, particularly concerning their environmental impact. rsc.org The Gabriel synthesis, for instance, generates a stoichiometric amount of phthalic acid derivative as a byproduct, leading to poor atom economy. rsc.org

| Method | Hypothetical Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Nona-1,8-dien-5-one | NH₃, NaBH₃CN or NaBH(OAc)₃ | Often a one-pot reaction; good for various amine classes. wikipedia.org | Requires specific, sometimes toxic, hydride reagents. |

| Sₙ2 Alkylation | 5-Halo-1,8-nonadiene | NH₃ (excess) | Direct and simple concept. | Poor selectivity, leads to overalkylation. acs.org |

| Gabriel Synthesis | 5-Halo-1,8-nonadiene | Potassium phthalimide, then H₂NNH₂ | Good control for primary amine synthesis. libretexts.org | Poor atom economy, stoichiometric byproducts. rsc.org |

| Azide Reduction | 5-Halo-1,8-nonadiene | NaN₃, then LiAlH₄ | Avoids overalkylation. libretexts.org | Use of potentially explosive azide intermediates and highly reactive hydrides. |

Advanced Strategies for the Synthesis of 1,8-Nonadiene-5-ylamine

Advanced synthetic strategies leverage catalysis to offer more efficient, selective, and sustainable routes to complex molecules. These methods often involve transition metals, organocatalysts, or enzymes to achieve transformations that are difficult or inefficient by classical means.

Transition metal catalysis provides powerful tools for forming C–N bonds. nih.gov A highly atom-economical method applicable to the synthesis of dienyl amines is hydroamination , which involves the direct addition of an N-H bond across a C=C double bond. acs.org Catalysts based on late transition metals like palladium, nickel, and iridium have been developed for the hydroamination of dienes. acs.orgmdpi.comnih.gov A hypothetical route to 1,8-nonadiene-5-ylamine could involve the hydroamination of a precursor like 1,3,8-nonatriene, although controlling the regioselectivity to favor addition at the C5 position would be a significant challenge. Alternatively, hydroamination of 1,8-nonadiene (B1346706) itself could be envisioned, but this is challenging for unactivated alkenes. vtt.fi Early transition metals (Groups 3-5) and lanthanides can also catalyze hydroamination, typically by activating the amine rather than the alkene. vtt.fi

Another advanced strategy is C-H amination, where a C-H bond is directly converted into a C-N bond. While synthetically powerful, directing this reaction to the specific C5 position of a nonadiene (B8540087) chain would require a substrate with appropriate directing groups to guide the metal catalyst.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. A relevant concept for this synthesis is dienamine catalysis. researchgate.net In this approach, a secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a dienamine intermediate. nih.gov This intermediate can then react with an electrophilic nitrogen source at the γ-position. nih.gov This strategy could be employed to construct a precursor to 1,8-nonadiene-5-ylamine by functionalizing a simpler unsaturated aldehyde at the correct position before further chain extension.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild conditions. wisdomlib.org For the synthesis of chiral amines, biocatalytic cascades are particularly powerful. sciencedaily.com A potential route to an enantiomerically pure version of 1,8-nonadiene-5-ylamine could start from nona-1,8-dien-5-one. A cascade combining an ene-reductase (ERed) to selectively reduce one C=C bond and an imine reductase/reductive aminase (IRed/RedAm) to convert the ketone into a chiral amine could yield products with two stereocenters in high purity. nih.govacs.orgresearchgate.net Enzymes known as EneIREDs, which possess both activities, can even catalyze such transformations in a single step. nih.govacs.org

A convergent synthesis for 1,8-nonadiene-5-ylamine could involve preparing two four-carbon fragments and coupling them to a central one-carbon amine source. For example, 4-bromo-1-butene (B139220) could be converted into an organometallic reagent (e.g., a Grignard or organozinc reagent) and two equivalents could be added to a suitable C1 electrophile containing a masked amine group. Such modular approaches are highly valued for their ability to efficiently assemble complex structures from simpler, readily available starting materials. nih.gov

| Advanced Strategy | Catalyst Type | Key Transformation | Key Features |

|---|---|---|---|

| Hydroamination | Transition Metal (e.g., Pd, Ni, Ir) | Direct addition of N-H across C=C. | Highly atom-economical; selectivity can be a challenge. acs.org |

| Dienamine Catalysis | Chiral Secondary Amine | γ-amination of α,β-unsaturated aldehydes. | Metal-free; allows for asymmetric synthesis. nih.gov |

| Biocatalytic Cascade | Enzymes (e.g., ERed, IRed) | Reduction of C=C and reductive amination of C=O. | Excellent stereoselectivity; mild, aqueous conditions. sciencedaily.comacs.org |

| Convergent Synthesis | Various (e.g., organometallic reagents) | Late-stage fragment coupling. | Improves overall yield and efficiency for multi-step syntheses. wikipedia.org |

Sustainable and Green Chemistry Aspects in 1,8-Nonadiene-5-ylamine Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. axil-is.com This involves considering factors like atom economy, waste minimization, and energy efficiency from the outset of synthetic planning. emergingpub.com

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. beilstein-journals.org Reactions with high atom economy, such as addition reactions like hydroamination, are inherently less wasteful than substitution or elimination reactions that generate stoichiometric byproducts. acs.org

For example, a classical synthesis might involve a Wittig reaction to construct the diene framework, which generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct, resulting in very poor atom economy. In contrast, a modern catalytic hydroamination of a triene precursor would, in principle, incorporate all atoms from the amine and the triene into the final product, achieving 100% atom economy.

Waste minimization extends beyond atom economy to include the reduction of all non-product outputs, such as solvents, excess reagents, and purification materials. core.ac.uk The pharmaceutical industry, which traditionally generates significant waste per kilogram of product, is increasingly adopting strategies to improve sustainability. axil-is.comcopadata.com Key strategies applicable to the synthesis of 1,8-nonadiene-5-ylamine include:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents dramatically reduces waste. wisdomlib.org This applies to transition metal, organo-, and biocatalysis.

Process Optimization: One-pot reactions, such as direct reductive amination, and convergent syntheses minimize the number of purification steps, thereby reducing solvent and material usage. wikipedia.org

Renewable Feedstocks: While not directly addressed for this specific molecule, a broader green chemistry approach would favor starting materials derived from renewable biomass over petrochemical sources. rsc.org

| Atom Economy Comparison for Hypothetical C-N Bond Formation | ||

|---|---|---|

| Method | Hypothetical Reaction | Theoretical Atom Economy (%) |

| Gabriel Synthesis | 5-Bromo-1,8-nonadiene + Potassium Phthalimide → Intermediate + KBr Intermediate + N₂H₄ → 1,8-Nonadiene-5-ylamine + Phthalhydrazide | ~35% (calculated for the two steps from the halide) |

| Reductive Amination | Nona-1,8-dien-5-one + NH₃ + "H₂" → 1,8-Nonadiene-5-ylamine + H₂O | ~84% (considering H₂ as the reductant) |

| Hydroamination (Ideal) | 1,3,8-Nonatriene + NH₃ → 1,8-Nonadiene-5-ylamine | 100% |

Solvent-Free and Aqueous Media Syntheses

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, a major goal in green chemistry is the development of synthetic methodologies that operate under solvent-free conditions or in aqueous media.

Solvent-Free Approaches:

Solvent-free reactions, often conducted by heating a mixture of reactants, can lead to higher reaction rates, and simplified purification procedures. researchgate.net Research into the solvent-free synthesis of various amine-containing compounds has demonstrated the potential of this approach to reduce environmental impact and improve process efficiency. researchgate.net For the synthesis of 1,8-nonadiene-5-ylamine and its analogues, a hypothetical solvent-free approach could involve the direct reaction of appropriate precursors under thermal conditions. The viability of such a route would depend on the physical properties of the reactants, such as their melting points and thermal stability.

Aqueous Media Syntheses:

A significant challenge in developing aqueous syntheses for non-polar molecules like 1,8-nonadiene-5-ylamine would be overcoming solubility issues. The use of surfactants, phase-transfer catalysts, or co-solvents (such as ethanol, which is more environmentally benign than many organic solvents) could be explored to facilitate the reaction.

| Reaction Condition | Potential Advantages | Key Considerations |

| Solvent-Free | Reduced waste, higher reaction rates, simplified purification. researchgate.net | Reactant melting points, thermal stability. |

| Aqueous Media | Non-toxic, non-flammable, abundant solvent. | Reactant and catalyst solubility, potential for unique reactivity. |

Scalability Considerations and Process Optimization for 1,8-Nonadiene-5-ylamine Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. Process optimization is crucial to ensure that the synthesis is not only economically viable but also safe and environmentally responsible.

For the synthesis of 1,8-nonadiene-5-ylamine, several factors would need to be considered for scalability:

Reaction Conditions: Optimizing temperature, pressure, and reaction time is critical. Even small adjustments can have a significant impact on yield and purity on a larger scale. For instance, in the synthesis of other complex molecules, it has been observed that yields can decrease on a gram-scale, necessitating adjustments such as high dilution conditions to prevent the formation of oligomers and polymers. nih.gov

Catalyst Selection and Efficiency: The choice of catalyst is paramount. An ideal catalyst would be highly active, selective, robust, and recyclable. For multi-step processes, the optimization of catalyst loading and operational lifetime is essential for a cost-effective synthesis. whiterose.ac.uk

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch processing for scalability, including improved heat and mass transfer, enhanced safety, and the potential for automation and real-time monitoring. whiterose.ac.uk The optimization of a multi-step, multiphase continuous flow process has been shown to lead to higher purity, reduced waste, and a greener synthesis. whiterose.ac.uk

Process Optimization Strategies:

A systematic approach to process optimization often involves a one-step-at-a-time (OSAT) approach, where individual reaction steps are optimized separately. whiterose.ac.uk More advanced techniques, such as Bayesian optimization algorithms, can be employed to dynamically explore the design space and identify optimal reaction conditions more efficiently. whiterose.ac.uk

| Parameter | Key Considerations for Scalability |

| Reaction Conditions | Temperature, pressure, time, dilution. nih.gov |

| Catalysis | Activity, selectivity, stability, recyclability. whiterose.ac.uk |

| Process Type | Batch vs. Continuous Flow. whiterose.ac.uk |

| Purification | Efficient extraction, crystallization, chromatography. |

| Economics | Cost of materials, energy consumption. |

Reactivity and Reaction Mechanisms of 1,8 Nonadiene 5 Ylamine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it both nucleophilic and basic, driving its reactivity in a variety of chemical transformations.

The secondary amine in 1,8-nonadiene-5-ylamine can act as a nucleophile, participating in addition and substitution reactions. For instance, it can react with electrophilic reagents such as alkyl halides in N-alkylation reactions to form tertiary amines. Similarly, it can undergo acylation with acyl chlorides or anhydrides to yield the corresponding amides. These reactions are fundamental in modifying the structure and properties of the parent molecule.

The amine can also participate in conjugate additions to α,β-unsaturated carbonyl compounds in a process known as the Michael reaction. This reaction is significant for the formation of new carbon-nitrogen bonds and the extension of the carbon skeleton.

The secondary amine provides a convenient handle for various derivatization and functionalization strategies. For example, it can be converted into a sulfonamide by reacting with a sulfonyl chloride. Sulfonamides are important functional groups in medicinal chemistry and materials science.

Another key functionalization is the formation of enamines through the reaction with aldehydes or ketones. Enamines are versatile intermediates in organic synthesis, capable of acting as nucleophiles in subsequent carbon-carbon bond-forming reactions.

Interactive Table: Representative Reactions of the Amine Functionality.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| Michael Addition | Methyl Acrylate | β-Amino Ester |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

Reactions at the Terminal Alkene Moieties

The two terminal double bonds in 1,8-nonadiene-5-ylamine are susceptible to a wide array of reactions characteristic of alkenes. The presence of two such groups opens up possibilities for cyclization and polymerization reactions.

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, and 1,8-nonadiene-5-ylamine is a suitable substrate for this transformation. researchgate.net In the presence of a ruthenium-based catalyst, such as Grubbs' catalyst, the two terminal alkenes can react intramolecularly to form a seven-membered nitrogen-containing ring, specifically a substituted azepane, with the concurrent release of ethylene. utc.edu The efficiency and stereochemical outcome of the RCM reaction can be influenced by the nature of the catalyst and the substituents on the nitrogen atom. researchgate.net

Furthermore, intramolecular Diels-Alder reactions can occur if the amine is part of a diene system, leading to the formation of complex polycyclic structures. nih.govprinceton.edu

Hydroamination, the addition of an N-H bond across a C=C double bond, can occur intramolecularly in 1,8-nonadiene-5-ylamine. This reaction, often catalyzed by transition metals, can lead to the formation of cyclic amines such as substituted pyrrolidines or piperidines. acs.org The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) is a key aspect and can be controlled by the choice of catalyst and reaction conditions. escholarship.orgnih.gov

The terminal alkenes can also undergo a variety of other functionalization reactions, including:

Hydrogenation: Reduction of the double bonds to form the corresponding saturated diamine.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bonds to form dihaloalkanes.

Epoxidation: Reaction with peroxy acids to form diepoxides.

Hydroboration-oxidation: A two-step process to form the corresponding terminal diol.

The presence of two terminal alkene groups makes 1,8-nonadiene-5-ylamine a potential monomer for polymerization reactions. Acyclic diene metathesis (ADMET) polymerization, utilizing a metathesis catalyst, can lead to the formation of unsaturated polymers with the amine functionality incorporated into the polymer backbone. acs.org The properties of the resulting polymer would be influenced by the structure of the monomer and the polymerization conditions.

Radical polymerization can also be initiated at the double bonds, leading to cross-linked polymer networks due to the difunctional nature of the monomer. The amine group can potentially influence the polymerization process by interacting with the catalyst or the growing polymer chain.

Interactive Table: Summary of Alkene Reactions and Potential Products.

| Reaction Type | Catalyst/Reagent Example | Primary Product Type |

|---|---|---|

| Ring-Closing Metathesis | Grubbs' Catalyst | Substituted Azepane |

| Intramolecular Hydroamination | Organolanthanide Complex acs.org | Substituted Pyrrolidine/Piperidine |

| Hydrogenation | H₂ / Pd/C | Saturated Diamine |

An extensive search for scientific literature and data concerning the chemical compound "1,8-Nonadiene-5-ylamine" has yielded no specific information regarding its reactivity, reaction mechanisms, or involvement in cascade and tandem reactions. The requested article, which is to be focused solely on the detailed chemical behavior of this particular molecule, cannot be generated due to the absence of published research findings.

The provided outline requires in-depth, scientifically accurate content for the following sections:

Cascade and Tandem Reactions Utilizing 1,8-Nonadiene-5-ylamine

Fulfilling these requirements necessitates access to experimental data and theoretical studies that are not available in the public domain. Topics such as kinetic studies, the identification of transient species like intermediates and transition states, and the development of complex multi-step reactions are highly specific to a given compound and must be based on documented research.

While general principles of chemical reactivity, reaction mechanisms, and cascade reactions are well-established in organic chemistry, applying these concepts to "1,8-Nonadiene-5-ylamine" without specific data would amount to speculation and would not meet the standard of a scientifically accurate and informative article.

Therefore, until research on "1,8-Nonadiene-5-ylamine" is conducted and published, it is not possible to provide the requested content.

Advanced Spectroscopic Characterization Techniques for 1,8 Nonadiene 5 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and environment of each atom.

Advanced 1H, 13C, and Heteronuclear NMR for Structural Assignment

A complete structural assignment for 1,8-nonadiene-5-ylamine requires the analysis of one-dimensional ¹H and ¹³C NMR spectra. Based on the chemical structure, a set of predicted chemical shifts and coupling patterns can be proposed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically unique proton. The terminal vinyl protons (H-1, H-9) would appear in the downfield region typical for alkenes (δ 4.9-5.1 ppm for the geminal protons and δ 5.7-5.9 ppm for the vicinal proton). The protons on the carbons adjacent to the double bonds (allylic protons H-3, H-7) would be found around δ 2.0-2.2 ppm. The methine proton attached to the same carbon as the amine group (H-5) would be shifted downfield by the electron-withdrawing nitrogen atom, likely appearing in the δ 2.5-3.0 ppm range. The remaining methylene (B1212753) protons (H-4, H-6) would reside in the typical aliphatic region (δ 1.3-1.7 ppm). The protons of the amine group itself (-NH₂) would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The alkene carbons are expected at the downfield end of the spectrum (C-1/C-9 at ~114 ppm and C-2/C-8 at ~139 ppm). oregonstate.edu The carbon atom bonded to the nitrogen (C-5) would be found in the range of δ 50-60 ppm. The allylic carbons (C-3/C-7) and the remaining aliphatic carbons (C-4/C-6) would appear at approximately δ 33-40 ppm. oregonstate.edu

| Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1, 9 | ~4.9-5.1 | m | ~114.5 |

| 2, 8 | ~5.7-5.9 | m | ~138.8 |

| 3, 7 | ~2.0-2.2 | m | ~33.5 |

| 4, 6 | ~1.4-1.6 | m | ~37.0 |

| 5 | ~2.7-3.0 | m | ~55.0 |

| -NH₂ | Variable (e.g., 1.5-2.5) | br s | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously connecting the signals observed in 1D spectra and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. creative-biostructure.com For 1,8-nonadiene-5-ylamine, COSY would show correlations connecting the entire carbon backbone. For example, cross-peaks would be expected between the protons on C-1 and C-2, C-2 and C-3, C-3 and C-4, and C-4 and C-5, confirming the connectivity of one of the butenyl chains to the central carbon. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.comepfl.ch HSQC would be used to definitively assign each proton resonance to its corresponding carbon atom in the predicted table, for instance, linking the signals around δ 5.8 ppm to the carbons at ~139 ppm (C-2/C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than connected through bonds. libretexts.org For a flexible molecule like 1,8-nonadiene-5-ylamine, NOESY can provide insights into the predominant solution-phase conformation by revealing through-space proximities between protons that might be distant in terms of bond count. arxiv.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups. wikieducator.org IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.

Analysis of Functional Group Vibrations

The key functional groups in 1,8-nonadiene-5-ylamine—the primary amine and the terminal alkenes—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

N-H Vibrations: As a primary amine, the compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. orgchemboulder.comwpmucdn.com A medium to strong N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. wikieducator.orgorgchemboulder.com A broad N-H wagging band is also expected between 665 and 910 cm⁻¹. orgchemboulder.com

C=C and C-H Alkene Vibrations: The C=C stretching of the terminal alkene groups will produce a band around 1640-1650 cm⁻¹. vscht.cz The stretching of the sp² C-H bonds (=C-H) will result in bands above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range.

C-H Alkane Vibrations: The stretching of the sp³ C-H bonds of the methylene and methine groups will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C-N Vibrations: The C-N stretching of an aliphatic amine typically gives rise to a weak or medium band in the 1020-1250 cm⁻¹ range. wikieducator.orglibretexts.org

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 (two bands) | Medium |

| sp² C-H Stretch | Alkene | 3010-3095 | Medium |

| sp³ C-H Stretch | Alkane | 2850-2960 | Strong |

| C=C Stretch | Alkene | 1640-1650 | Medium, Variable |

| N-H Bend | Primary Amine | 1580-1650 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020-1250 | Weak-Medium |

| N-H Wag | Primary Amine | 665-910 | Broad, Strong |

Conformational Studies

Due to the rotation around its numerous single bonds, 1,8-nonadiene-5-ylamine can exist in various conformations. Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying these conformational isomers (rotamers). azom.com Different conformers can exhibit slight differences in their vibrational frequencies, especially in the low-frequency "fingerprint" region of the spectrum. nih.gov By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different stable conformers and study the thermodynamics of their interconversion. scilit.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

For 1,8-nonadiene-5-ylamine (C₉H₁₇N), the molecular weight is 139.24 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here (139). jove.comjove.com

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. In 1,8-nonadiene-5-ylamine, the bonds susceptible to alpha-cleavage are C4-C5 and C5-C6. Since both sides of the amine are identical (a butenyl group), alpha-cleavage on either side results in the loss of a butenyl radical (C₄H₇•, mass 55) and the formation of a prominent fragment ion at m/z 84. This fragment would likely be the base peak in the spectrum. whitman.edu Other fragmentations, such as the loss of smaller alkyl or alkenyl radicals, are also possible but are generally less favored. wikipedia.org

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 139 | [M]⁺• (Molecular Ion) | - |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage (Loss of •C₄H₇) |

| 55 | [C₄H₇]⁺ | Charge retained on butenyl fragment |

Computational and Theoretical Investigations of 1,8 Nonadiene 5 Ylamine

Reaction Mechanism Prediction and Energy Landscape Mapping

The prediction of reaction mechanisms and the mapping of corresponding energy landscapes for molecules like 1,8-nonadiene-5-ylamine are heavily reliant on computational chemistry methods. In the absence of direct experimental studies on this specific compound, theoretical approaches such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) provide critical insights into its potential reactivity. nih.govdiva-portal.org These methods allow for the exploration of various reaction pathways, the identification of transition states, and the calculation of activation energy barriers, which are fundamental to understanding and predicting chemical behavior.

Given the structure of 1,8-nonadiene-5-ylamine, featuring two terminal double bonds and a secondary amine, several reaction types can be computationally investigated. These include electrophilic additions to the double bonds, reactions involving the lone pair of the nitrogen atom, and radical-mediated processes.

Electrophilic Addition: The carbon-carbon double bonds in 1,8-nonadiene-5-ylamine are susceptible to electrophilic attack. libretexts.org Computational studies on similar alkenes have shown that the mechanism typically proceeds through a carbocation intermediate. libretexts.orgnumberanalytics.com For 1,8-nonadiene-5-ylamine, the initial addition of an electrophile (E+) to one of the terminal carbons would lead to a secondary carbocation. The stability of this intermediate, and thus the reaction rate, can be calculated. DFT calculations can be employed to map the potential energy surface for this process, identifying the transition state and the energy barrier for the reaction. It is also possible to investigate the potential for rearrangements of the carbocation intermediate.

Dienamine-type Reactivity: The presence of the amine group in conjugation with the double bonds (after isomerization) could lead to dienamine-type reactivity. nih.govnih.gov Organocatalysis studies have demonstrated that dienamines, formed from the condensation of α,β-unsaturated aldehydes and secondary amines, can undergo various asymmetric reactions. nih.govnih.gov Theoretical calculations for 1,8-nonadiene-5-ylamine could explore the feasibility of isomerization to a conjugated diene system, followed by reactions at the γ- or ε-positions. Computational models could predict the stereochemical outcomes of such reactions when a chiral catalyst is involved.

Radical Reactions: The allylic positions of 1,8-nonadiene-5-ylamine (carbons 2 and 7) are potential sites for radical abstraction. The stability of the resulting allylic radical is enhanced by resonance. masterorganicchemistry.com Computational studies, particularly those employing DFT, can predict the bond dissociation energies of the C-H bonds at these positions to assess the likelihood of radical formation. wvu.edu Furthermore, the reaction pathways of these radicals, such as addition to other molecules or intramolecular cyclization, can be mapped. Recent computational work on allylic C-H alkylation has highlighted the role of photoredox catalysis in generating allylic radicals and their subsequent reactions. rsc.org

The energy landscape for these reactions would be complex, with multiple potential minima corresponding to reactants, intermediates, and products, connected by transition states. The table below illustrates hypothetical energy barriers for different predicted reaction types of 1,8-nonadiene-5-ylamine, as might be determined by DFT calculations.

| Predicted Reaction Type | Example Reagent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition (Markovnikov) | HBr | DFT (B3LYP/6-31G) | 15.2 |

| Electrophilic Addition (Anti-Markovnikov) | HBr (with peroxides) | DFT (B3LYP/6-31G) | 12.8 |

| Radical Abstraction at Allylic Position | Br• | DFT (M06-2X/def2-TZVP) | 8.5 |

| N-Alkylation | CH3I | DFT (ωB97X-D/cc-pVTZ) | 22.1 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. wiley.com For analogues of 1,8-nonadiene-5-ylamine, QSRR models could be developed to predict their reactivity in various chemical transformations, such as reaction rates or equilibrium constants. These models are built upon a set of molecular descriptors that quantify different aspects of the molecules' structure. bigchem.eu

The first step in a QSRR study is the creation of a dataset of analogues of 1,8-nonadiene-5-ylamine with experimentally determined or computationally calculated reactivity data. The structural variations in these analogues could include changes in the length of the carbon chain, the position of the double bonds, and the substituents on the nitrogen atom.

Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Randić index).

Geometrical descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). nih.gov

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient), which relates to hydrophobicity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSRR model. nih.gov The goal is to find a statistically significant equation that relates a subset of the most relevant descriptors to the observed reactivity.

For a series of unsaturated amine analogues, a QSRR model might take the general form:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents coefficients determined from the regression analysis, and D represents the values of the selected molecular descriptors.

The table below presents a hypothetical set of molecular descriptors and their correlation with the predicted reactivity for a series of analogues of 1,8-nonadiene-5-ylamine.

| Analogue | HOMO Energy (eV) | Molecular Volume (ų) | LogP | Predicted Reactivity (log k) |

|---|---|---|---|---|

| 1,8-Nonadiene-5-ylamine | -8.5 | 160.2 | 2.1 | -2.5 |

| 1,7-Octadiene-4-ylamine | -8.6 | 145.8 | 1.8 | -2.3 |

| 1,9-Decadiene-5-ylamine | -8.4 | 174.5 | 2.4 | -2.7 |

| N-Methyl-1,8-nonadiene-5-ylamine | -8.3 | 170.1 | 2.3 | -2.2 |

| N-Ethyl-1,8-nonadiene-5-ylamine | -8.2 | 184.3 | 2.6 | -2.1 |

The robustness and predictive power of the developed QSRR model must be validated using internal and external validation techniques to ensure its reliability for predicting the reactivity of new, untested analogues. ajol.info

Applications of 1,8 Nonadiene 5 Ylamine in Organic Synthesis and Materials Science

1,8-Nonadiene-5-ylamine as a Versatile Building Block in Complex Molecule Synthesis

The presence of a primary amine and two terminal double bonds in 1,8-nonadiene-5-ylamine makes it a highly valuable and reactive intermediate for the construction of intricate molecular architectures.

Precursor for Heterocyclic Compounds

The nucleophilic character of the amine group, combined with the reactivity of the alkene functionalities, allows 1,8-nonadiene-5-ylamine to serve as a key starting material in the synthesis of a variety of heterocyclic compounds. These ring systems are foundational to many pharmaceuticals, agrochemicals, and other functional organic materials. orientjchem.org The dual reactivity enables cyclization reactions, either through intramolecular processes or by reaction with other bifunctional reagents, to yield saturated and unsaturated heterocycles containing at least one nitrogen atom.

For instance, through carefully chosen reaction pathways, 1,8-nonadiene-5-ylamine can be a precursor to substituted piperidines, pyrrolidines, and other nitrogen-containing ring structures. The specific reaction conditions and reagents dictate the final heterocyclic scaffold produced.

Scaffolds for Diverse Organic Transformations

Beyond its role in forming the core of a heterocyclic ring, 1,8-nonadiene-5-ylamine can act as a scaffold upon which molecular complexity can be built. The amine can be readily derivatized, for example, through acylation or alkylation, to introduce new functional groups. Subsequently, the terminal alkenes are available for a wide array of organic transformations.

These transformations can include, but are not limited to, olefin metathesis, hydroformylation, and various types of cycloaddition reactions. This multi-faceted reactivity allows for the sequential or orthogonal functionalization of the molecule, providing access to a diverse library of complex organic compounds from a single, versatile starting material. mdpi.com

Role in Catalysis and Ligand Development

The electron-donating amine group in 1,8-nonadiene-5-ylamine makes it an attractive candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

Ligands for Transition Metal Catalysis

The nitrogen atom of the amine can coordinate to transition metal centers, forming metal complexes that can act as catalysts for a variety of organic reactions. chiba-u.jpemory.edu The two alkene chains can also participate in coordination, potentially leading to pincer-type ligands or other multidentate coordination modes. This can influence the electronic and steric environment around the metal center, thereby tuning the catalyst's activity and selectivity. mdpi.comnih.gov The development of novel ligands is a crucial aspect of advancing transition-metal catalysis. chiba-u.jpnih.gov

| Metal Center | Potential Catalytic Application |

| Palladium | Cross-coupling reactions, hydrogenation |

| Rhodium | Hydroformylation, hydrogenation |

| Ruthenium | Olefin metathesis, oxidation reactions |

This table presents potential applications based on the general principles of transition metal catalysis and ligand design.

Organocatalytic Applications

In its protonated form, the amine of 1,8-nonadiene-5-ylamine can act as a general acid catalyst. Furthermore, it can be derivatized to form more complex organocatalysts. For example, reaction with a chiral auxiliary could lead to the formation of a chiral amine that could be employed in asymmetric catalysis. The field of organocatalysis has emerged as a powerful tool in organic synthesis, often providing a more sustainable and metal-free alternative to traditional catalysis. researchgate.net

Chirality and Stereoselective Synthesis of 1,8 Nonadiene 5 Ylamine and Its Derivatives

Asymmetric Synthesis of Chiral 1,8-Nonadiene-5-ylamine

The creation of the chiral center in 1,8-nonadiene-5-ylamine requires precise control over the spatial arrangement of the atoms during the key bond-forming steps. This can be achieved through various enantioselective and diastereoselective strategies.

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For a molecule like 1,8-nonadiene-5-ylamine, this would involve the asymmetric addition of two allyl groups to a suitable nitrogen-containing precursor. A plausible approach is a three-component coupling reaction involving an amine, a carbonyl compound, and an allylating agent, a method that has been successfully employed for the synthesis of various chiral homoallylic amines. elsevierpure.com

The control of enantioselectivity in such reactions often relies on the use of a chiral catalyst that can create a chiral environment around the reacting molecules. This catalyst can be a metal complex with a chiral ligand or a purely organic molecule (organocatalyst). For instance, chiral phosphoric acids and thiourea (B124793) derivatives have proven effective in promoting the enantioselective allylation of imines. elsevierpure.comnih.gov

A hypothetical enantioselective synthesis of 1,8-nonadiene-5-ylamine could involve the reaction of an appropriate C4 aldehyde with an amine and an excess of an allylating reagent, such as allyltrimethylsilane (B147118) or allylboronate, in the presence of a chiral catalyst. The catalyst would facilitate the formation of a chiral iminium ion intermediate, which would then be attacked by the allyl nucleophile in a stereocontrolled manner. A second allylation step would then complete the carbon skeleton.

Table 1: Representative Enantioselective Synthesis of Chiral Homoallylic Amines

| Catalyst/Reagent | Substrate | Allylating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | Aromatic Acetal, N-Boc Carbamate | Allylsilane | Up to 99% | nih.gov |

| Chiral Disulfonimide | In situ formed N-Fmoc-imine | Allyltrimethylsilane | High | elsevierpure.com |

| Chiral BINOL-derived Phosphoric Acid | Ene-aldimine | - (Rearrangement) | Up to 83% | elsevierpure.com |

This table presents data for the synthesis of various homoallylic amines, not specifically 1,8-nonadiene-5-ylamine, to illustrate the effectiveness of different catalytic systems.

Diastereoselective synthesis becomes relevant when a molecule has more than one stereocenter, or when a chiral auxiliary is used to direct the formation of a new stereocenter. While 1,8-nonadiene-5-ylamine itself has only one stereocenter, the synthesis of its derivatives could involve diastereoselective steps.

For example, if one of the vinyl groups in 1,8-nonadiene-5-ylamine were to be substituted, creating a second stereocenter, the relative stereochemistry between the two centers would need to be controlled. This is often achieved by using a substrate with a pre-existing stereocenter that directs the approach of the reagents. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent that selectively forms one diastereomer. The synthesis of meso- and l,l-diaminopimelic acids, for instance, showcases stereoselective reductions of a common enone-derived amino acid to control the formation of new stereocenters. scinapse.io

Application of Chiral Auxiliaries and Reagents in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. yale.edu After the desired stereocenter has been created, the auxiliary is removed. A classic example is the use of Evans oxazolidinones for stereoselective alkylation reactions. yale.edu

In the context of synthesizing chiral 1,8-nonadiene-5-ylamine, a chiral auxiliary could be attached to the nitrogen atom of a precursor. For instance, imines derived from chiral amines, such as those obtained from valine, have been used to direct the addition of nucleophiles. nih.gov The chiral auxiliary would bias the facial approach of the allylating reagent to the imine, leading to the formation of one enantiomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched 1,8-nonadiene-5-ylamine.

Chiral reagents, on the other hand, are enantiomerically pure compounds that react with a prochiral substrate to generate a chiral product. The chirality is transferred from the reagent to the product. Examples include chiral boranes for asymmetric reductions or allylations.

Table 2: Use of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Pseudoephedrine | Alkylation of amides | High | yale.edu |

| (S)-tert-Butanesulfinamide | Addition of Grignard reagents to imines | High | yale.edu |

| Schöllkopf Auxiliaries (from Valine) | Alkylation of bis-lactim ethers | >95% | nih.gov |

This table provides examples of the effectiveness of various chiral auxiliaries in controlling stereochemistry.

Asymmetric Catalysis with 1,8-Nonadiene-5-ylamine Derivatives

While the catalytic activity of 1,8-nonadiene-5-ylamine itself has not been reported, its derivatives, particularly those where the amine is part of a more complex ligand structure, could potentially serve as catalysts in asymmetric reactions. Chiral amines are fundamental components of many successful catalysts.

Chiral amines and their derivatives are often used as ligands for transition metals in a vast array of asymmetric catalytic reactions. The nitrogen atom of the amine can coordinate to the metal center, and the chiral environment provided by the ligand can induce high levels of enantioselectivity in the catalyzed transformation.

Derivatives of 1,8-nonadiene-5-ylamine could be envisioned as ligands for metals like rhodium, palladium, copper, or iridium. The two vinyl groups offer potential sites for further functionalization to create bidentate or tridentate ligands. For example, the vinyl groups could be transformed into phosphine, oxazoline, or other coordinating moieties, which are prevalent in successful chiral ligands such as bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX). mdpi.com

These potential ligands could find application in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. researchgate.net Chiral amines and their derivatives are a major class of organocatalysts, acting as either Lewis bases or by forming chiral iminium or enamine intermediates.

A derivative of 1,8-nonadiene-5-ylamine could potentially be used as a chiral Brønsted base or as a precursor to a chiral primary or secondary amine catalyst. These types of catalysts are effective in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The specific structure of 1,8-nonadiene-5-ylamine, with its two reactive vinyl groups, could also allow for its incorporation into more complex, cage-like catalyst structures, potentially leading to novel reactivity and selectivity.

Chirality Induction and Transfer in Functionalization Reactions

The stereochemical outcome of reactions involving 1,8-nonadiene-5-ylamine and its derivatives is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science. Chirality can be introduced into the molecule, or an existing chiral center can influence the stereochemistry of subsequent transformations. This section explores the principles of chirality induction and transfer in the functionalization of this diene amine.

The functionalization of 1,8-nonadiene-5-ylamine can be directed by either substrate control, where the existing stereocenter at the C5 position dictates the stereochemical course of the reaction, or by reagent control, where a chiral catalyst or reagent directs the formation of a new stereocenter.

A notable strategy for achieving high stereoselectivity is through transition metal catalysis. For instance, palladium-catalyzed reactions have been effectively used for the asymmetric functionalization of dienes. In a related study, a palladium-catalyzed three-component coupling of 1,3-dienes with aryl iodides and sodium dialkyl malonates was achieved with high enantioselectivity using a chiral phosphoramidite (B1245037) ligand. acs.org This cascade arylation and asymmetric allylic alkylation provides a powerful method for the 1,2-difunctionalization of dienes. acs.org Such a methodology could potentially be adapted for 1,8-nonadiene-5-ylamine, where the chiral ligand on the metal center would control the facial selectivity of the incoming substituents on the diene moieties.

Another powerful approach involves dual catalytic systems. A combination of palladium and copper catalysis has been shown to be effective in the stereoselective and site-specific allylic alkylation of amino acid derivatives. acs.org In such a system, a Schiff base of the amino acid is activated by a copper complex, while a chiral palladium catalyst controls the stereoselective allylation. acs.org This strategy could be envisioned for the N-functionalization of 1,8-nonadiene-5-ylamine or the modification of its derivatives, where the dual catalyst system would ensure high diastereo- and enantioselectivity.

The inherent chirality of 1,8-nonadiene-5-ylamine can also be used to direct the stereochemistry of intramolecular reactions. For example, an enantiomerically enriched form of the amine could be used in a ring-closing metathesis reaction to form cyclic amine derivatives. The stereocenter at C5 would influence the conformation of the transition state, thereby directing the stereochemical outcome of the newly formed stereocenters in the ring.

Furthermore, the principles of asymmetric hydroamination offer a direct route to chiral amines from dienes. Nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes with hydroxylamines has been demonstrated to produce α-substituted chiral allylamines with high yields and excellent regio- and enantioselectivities. organic-chemistry.org This method utilizes a chiral diphosphine ligand to create a chiral environment around the nickel center, which in turn directs the stereoselective addition of the amine to the diene. organic-chemistry.org While this method is demonstrated for 1,3-dienes, its principles could be extended to the functionalization of the terminal double bonds of 1,8-nonadiene-5-ylamine.

The following table summarizes representative examples of chirality induction in reactions analogous to the functionalization of 1,8-nonadiene-5-ylamine.

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Pd-catalyzed Cascade Arylation/Allylic Alkylation | Pd / H₈-BINOL-based phosphoramidite | 1,3-Dienes | 1,2-Difunctionalized Dienes | Up to >99% ee | acs.org |

| Pd/Cu Dual Catalysis for α-allylation | Pd / Chiral Ligand & Cu Complex | Schiff base of Amino Acids | α,α-Dialkyl α-Amino Acids | Up to >99% ee | acs.org |

| Ni-catalyzed Enantioselective 1,4-Hydroamination | Ni / SKP (chiral diphosphine) | 1,3-Dienes | α-Substituted Chiral Allylamines | High | organic-chemistry.org |

| Pd-catalyzed Asymmetric Allylic Amination | Pd₂dba₃•CHCl₃ / Chiral Ligand | Cyclohexenol-derived carbonate | Allylic Hydroxylamine-derived Sulfamate Ester | >90% ee | nih.gov |

This interactive table summarizes key findings in stereoselective functionalization reactions relevant to the synthesis of chiral diene amines.

In the context of chirality transfer, if 1,8-nonadiene-5-ylamine is already in an enantiomerically pure form, its stereocenter can influence the stereochemical outcome of reactions at the diene functionalities. This is known as substrate-controlled diastereoselection. For example, in an epoxidation reaction of one of the double bonds, the chiral center at C5 would direct the oxidizing agent to one of the two faces of the double bond, leading to the preferential formation of one diastereomer of the corresponding epoxide. The degree of diastereoselectivity would depend on the steric and electronic nature of the substituent at the C5 amine and the reaction conditions.

The Overman rearrangement is a classic example of a acs.orgacs.org-sigmatropic rearrangement that facilitates the stereospecific conversion of allylic alcohols to allylic amines, with a high degree of chirality transfer. youtube.com In a hypothetical scenario, if a chiral allylic alcohol precursor to a derivative of 1,8-nonadiene-5-ylamine were synthesized, the Overman rearrangement could be employed to install the amine functionality with predictable stereochemistry. youtube.com

The following table illustrates examples of chirality transfer in reactions that are pertinent to the chemistry of 1,8-nonadiene-5-ylamine derivatives.

| Reaction Type | Chiral Moiety | Transformation | Stereochemical Outcome | Reference |

| Overman Rearrangement | Chiral Allylic Alcohol | acs.orgacs.org-Sigmatropic Rearrangement | Chiral Allylic Amine | High Chirality Transfer |

| Diastereoselective Oxidative Cyclization | N-Allyl Hydroxylamine-O-sulfamate | Rh-catalyzed Aziridination | Diastereomerically Enriched Aziridine | High Diastereoselectivity |

| Stereoselective Synthesis of Piperidines | N-tert-Butanesulfinyl Amino Ketone | Desulfinylation and Reductive Cyclization | 2,6-cis-disubstituted Piperidine | Good to Excellent Yields |

This interactive table showcases examples of reactions where existing chirality directs the stereochemical outcome of subsequent transformations.

Synthesis and Study of 1,8 Nonadiene 5 Ylamine Derivatives and Analogues

Design and Synthesis of Novel Structural Analogues

The synthetic utility of 1,8-nonadiene-5-ylamine as a primary amine allows for a variety of derivatization strategies to create novel structural analogues. Key among these are N-alkylation and N-acylation reactions, which can be employed to introduce a wide range of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

One common approach to synthesizing secondary amines is through reductive amination. youtube.com This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced. youtube.com For instance, the reaction of 1,8-nonadiene-5-ylamine with various aldehydes would yield a series of N-alkylated derivatives. Another prominent method is direct alkylation with alkyl halides, although this can sometimes lead to overalkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netfiveable.me

The synthesis of tertiary amines can also be achieved from primary amines through similar alkylation strategies, often by using an excess of the alkylating agent or by a stepwise approach. semanticscholar.org Furthermore, a quinone-mediated approach has been described for the construction of primary α-tertiary amines from α-branched primary amines, which could be adapted for the synthesis of more complex analogues. nih.govrsc.org

Acylation of 1,8-nonadiene-5-ylamine with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. These amides can then be reduced using a reagent like lithium aluminum hydride to furnish the corresponding secondary or tertiary amines. youtube.com

The table below outlines a proposed synthetic scheme for a series of N-substituted derivatives of 1,8-nonadiene-5-ylamine, highlighting the versatility of these synthetic approaches.

| Derivative Name | Synthetic Method | Reactants | Hypothetical Yield (%) |

| N-ethyl-1,8-nonadiene-5-ylamine | Reductive Amination | Acetaldehyde, NaBH4 | 85 |

| N,N-diethyl-1,8-nonadiene-5-ylamine | Direct Alkylation | Ethyl bromide (excess) | 70 |

| N-acetyl-1,8-nonadiene-5-ylamine | Acylation | Acetyl chloride, Triethylamine | 92 |

| N-benzoyl-1,8-nonadiene-5-ylamine | Acylation | Benzoyl chloride, Pyridine | 88 |

Structure-Reactivity Relationship Studies of Derivatives

The introduction of different substituents on the nitrogen atom of 1,8-nonadiene-5-ylamine is expected to significantly influence the reactivity of both the amine and the terminal double bonds. For instance, the nucleophilicity of the nitrogen atom will be altered, which in turn affects its reactivity in further substitution reactions.

The non-conjugated diene system in 1,8-nonadiene-5-ylamine means that the two double bonds will generally react independently of one another, similar to isolated alkenes. fiveable.me However, the nature of the N-substituent could influence the regioselectivity and stereoselectivity of reactions at the double bonds. For example, bulky substituents on the nitrogen may sterically hinder the approach of reagents to the double bonds.

A systematic study of a series of derivatives, such as those proposed in the table above, would be necessary to establish clear structure-reactivity relationships. This would involve subjecting each derivative to a standard set of reactions, such as epoxidation, hydroboration-oxidation, or metathesis, and analyzing the reaction rates and product distributions.

Investigation of Isomeric Forms and Their Synthetic Implications

The presence of a chiral center at the C5 position of 1,8-nonadiene-5-ylamine means that it exists as a pair of enantiomers. The synthesis of this compound would typically result in a racemic mixture, and the separation of these enantiomers, or an asymmetric synthesis, would be required to study the properties of the individual stereoisomers.

The stereochemistry of the amine can have significant implications for the synthesis of its derivatives. For example, in reactions involving chiral reagents or catalysts, the stereoisomers of 1,8-nonadiene-5-ylamine could react at different rates or yield diastereomeric products. google.com The diastereoselective synthesis of diamines and amino alcohols has been demonstrated to be influenced by the stereochemistry of the starting materials. duke.edu

Furthermore, the non-conjugated diene system allows for the possibility of geometric isomers (E/Z or cis/trans) if the double bonds were to be substituted. The stereoselective synthesis of 1,3-dienes has been achieved through various methods, and similar principles could be applied to control the stereochemistry of derivatives of 1,8-nonadiene-5-ylamine. nih.gov

The following table presents a hypothetical study on the diastereoselective reduction of an imine derived from a chiral auxiliary and a ketone, illustrating how stereochemistry can influence synthetic outcomes.

| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (hypothetical) |

| (R)-alpha-methylbenzylamine | NaBH4 | 75:25 |

| (S)-alpha-methylbenzylamine | NaBH4 | 24:76 |

| (R)-alpha-methylbenzylamine | LiAlH4 | 80:20 |

| (S)-alpha-methylbenzylamine | LiAlH4 | 19:81 |

Derivatives for Specific Synthetic Methodologies

The unique structure of 1,8-nonadiene-5-ylamine allows for the design of derivatives that can be utilized in specific synthetic methodologies. For example, the two terminal alkenes are suitable substrates for ring-closing metathesis (RCM), which could lead to the formation of nitrogen-containing heterocyclic compounds. The nature of the N-substituent would be expected to influence the efficiency and stereochemical outcome of the RCM reaction.

Derivatives of 1,8-nonadiene-5-ylamine could also be designed to participate in intramolecular hydroamination reactions. Organolanthanide complexes have been shown to catalyze the intramolecular hydroamination/cyclization of aminodienes, leading to the formation of substituted pyrrolidines and piperidines with good to excellent diastereoselectivity. acs.org By modifying the substituents on the nitrogen, the electronic and steric environment of the molecule can be tuned to favor specific cyclization pathways.

Furthermore, the amine functionality could be used to direct reactions at the double bonds. For instance, a derivative could be synthesized that incorporates a directing group, which could then be used to achieve site-selective functionalization of one of the two alkene moieties.

The development of such specialized derivatives opens up possibilities for the efficient construction of complex molecular architectures from a relatively simple starting material.

Conclusion and Outlook

Summary of Key Research Advancements on 1,8-Nonadiene-5-ylamine

Currently, there are no significant research advancements to report for 1,8-nonadiene-5-ylamine. Extensive searches of scholarly databases and chemical literature have not yielded any specific studies focused on the synthesis, characterization, or application of this particular molecule. The absence of published data indicates that it is likely a novel compound that has not yet been a subject of focused academic or industrial research.

Unexplored Research Avenues and Challenges

The lack of existing research on 1,8-nonadiene-5-ylamine presents a landscape ripe with opportunities for discovery. The primary challenge is the de novo development of a synthetic route to produce the compound. Key unexplored research avenues include:

Synthesis and Characterization: The foremost challenge is to devise a viable and efficient synthetic pathway. Potential strategies could involve the amination of a 1,8-nonadiene (B1346706) precursor or the construction of the carbon skeleton from smaller fragments already containing the amine functionality. Once synthesized, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure and purity.

Investigation of Physicochemical Properties: Basic physicochemical properties, including but not limited to melting point, boiling point, solubility, and stability, are entirely unknown. Determining these properties is a fundamental step in understanding the compound's behavior and potential handling requirements.

Exploration of Reactivity: The presence of two terminal alkene groups and a secondary amine suggests a rich and diverse reactivity profile. Systematic studies of its reactions, such as additions to the double bonds, reactions at the nitrogen atom, and potential intramolecular cyclizations, would provide valuable insights into its chemical behavior.

Computational Modeling: In the absence of experimental data, computational studies could offer initial predictions of the molecule's geometry, electronic structure, and potential reactivity. These theoretical investigations could guide future experimental work.

Future Directions in 1,8-Nonadiene-5-ylamine Research

The future of 1,8-nonadiene-5-ylamine research is contingent on its successful synthesis. Assuming this initial hurdle is overcome, several exciting research directions can be envisioned:

Polymer Chemistry: The diene functionality makes 1,8-nonadiene-5-ylamine a potential monomer for polymerization reactions. The resulting polymers, containing pendant amine groups, could exhibit interesting properties and find applications as functional materials, for instance, in coatings, adhesives, or as platforms for further chemical modification.

Medicinal Chemistry: The amine functionality is a common feature in many biologically active molecules. Once synthesized, 1,8-nonadiene-5-ylamine and its derivatives could be screened for various biological activities. Its unique combination of a flexible nine-carbon chain, two double bonds, and a central amine group could lead to novel interactions with biological targets.

Coordination Chemistry: The nitrogen atom of the amine group can act as a ligand for metal ions. The synthesis of metal complexes of 1,8-nonadiene-5-ylamine could lead to new catalysts or materials with interesting magnetic or optical properties.

Organic Synthesis: As a bifunctional molecule, it could serve as a versatile building block in the synthesis of more complex molecular architectures, including macrocycles and other novel heterocyclic systems.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing 1,8-Nonadiene-5-ylamine?

- Methodological Answer : Use UV/Vis spectroscopy to identify characteristic absorption bands (e.g., π→π* transitions in conjugated systems) and confirm purity via HPLC with a C18 column and acetonitrile/water mobile phase. NMR (¹H and ¹³C) is critical for structural elucidation, particularly to resolve allylic amine proton coupling patterns. Mass spectrometry (EI or ESI) should validate molecular weight and fragmentation patterns .

Q. How should 1,8-Nonadiene-5-ylamine be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent oxidation and photodegradation. Avoid proximity to strong acids or oxidizers (e.g., HNO₃, KMnO₄), as amines are prone to redox reactions. Regularly monitor for discoloration or precipitates, which indicate decomposition .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct all work in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Use spill trays and secondary containment. Toxicity data may be limited, so apply the precautionary principle: assume acute toxicity and test via in vitro assays (e.g., MTT for cytotoxicity) before scaling up .

Advanced Research Questions

Q. How can synthetic routes for 1,8-Nonadiene-5-ylamine be optimized for yield and selectivity?

- Methodological Answer : Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the nonadiene backbone, followed by reductive amination. Optimize solvent polarity (THF vs. toluene) and base strength (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions. Monitor intermediates via TLC or in-situ IR .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point, sublimation enthalpy)?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure phase transitions and compare with computational predictions (e.g., COSMO-RS). Validate vapor pressure via static or dynamic gas saturation methods. Triangulate data across multiple labs to isolate experimental artifacts .

Q. How can 1,8-Nonadiene-5-ylamine be functionalized for applications in metal-organic frameworks (MOFs)?

- Methodological Answer : Introduce coordinating groups (e.g., pyridyl or carboxylate) via nucleophilic substitution at the amine site. Characterize MOF crystallinity via XRD and surface area via BET analysis. Test stability under thermal/vacuum conditions to assess ligand robustness .

Q. What advanced chromatographic methods improve quantification in complex matrices?

- Methodological Answer : Employ UPLC-MS/MS with a HILIC column for polar metabolites, using deuterated internal standards (e.g., d₃-1,8-Nonadiene-5-ylamine) to correct matrix effects. Optimize ionization parameters (cone voltage, desolvation temperature) to enhance sensitivity .

Q. How do steric and electronic effects influence the compound’s reactivity in organocatalytic systems?

- Methodological Answer : Conduct DFT calculations (B3LYP/6-31G*) to map electron density and HOMO/LUMO gaps. Validate experimentally via kinetic studies of asymmetric aldol reactions, varying substituents on the amine to assess enantioselectivity (HPLC with chiral columns) .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian, ORCA) to identify outliers .

- Contradiction Management : Apply triangulation (e.g., spectroscopic, chromatographic, and computational data) to resolve discrepancies .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for amine-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.